5-(2-Aminopropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1h)-one
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Overview
Description
5-(2-Aminopropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1h)-one is a heterocyclic compound that features a pyrazole ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1h)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-diphenyl-5-aminopyrazole with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid (p-TSA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminopropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl, or aryl groups .
Scientific Research Applications
5-(2-Aminopropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1h)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as an enzyme inhibitor and receptor ligand.
Medicine: This compound is investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Aminopropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1h)-one involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s effects on cellular pathways are mediated through its interaction with specific receptors, leading to changes in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminopyrazole derivatives such as:
- 3-(4-(Dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
- 1,3-Diphenyl-5-aminopyrazole
Uniqueness
What sets 5-(2-Aminopropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1h)-one apart is its unique fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials with specialized functions .
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-(2-aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H20N4O/c1-13(21)12-24-19(15-10-6-3-7-11-15)16-17(14-8-4-2-5-9-14)22-23-18(16)20(24)25/h2-11,13,19H,12,21H2,1H3,(H,22,23) |
InChI Key |
VELKZGQRQOCKGN-UHFFFAOYSA-N |
SMILES |
CC(CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3)C4=CC=CC=C4)N |
Canonical SMILES |
CC(CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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